B1575487 (Asn370) tyrosinase (368–376)

(Asn370) tyrosinase (368–376)

Cat. No. B1575487
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinase

Scientific Research Applications

Immunological Response in Melanoma The (Asn370) tyrosinase (368–376) sequence, through posttranslational modification, becomes a target for CTLs (Cytotoxic T Lymphocytes) in melanoma patients. Studies using HLA-A0201/tyrosinase peptide tetramers have shown that CTLs specific to this modified peptide can effectively recognize and destroy melanoma cells expressing HLA-A0201 and tyrosinase. This highlights the peptide's potential in melanoma immunotherapy, as CTLs derived from patients can be stimulated by the peptide to target tumor cells, underscoring its significant role in tumor-reactive CTL responses in melanoma patients with HLA-A2 phenotype (Valmori et al., 1999).

Enhancement of Immunogenicity The Asn370 modification in tyrosinase peptide (368–376) is utilized to enhance immunogenicity, creating a more effective stimulus for the immune system. This strategy, involving synthetic peptides with the modified Asn370, is aimed at stimulating a cytotoxic T lymphocyte response against tyrosinase-positive tumor cells, potentially reducing tumor growth. This application is particularly relevant in vaccine development for cancer immunotherapy, where heightened immunogenicity can lead to improved therapeutic outcomes (Definitions, 2020).

Role in Melanin Biosynthesis and Albinism Tyrosinase is crucial in melanin synthesis, and mutations at N-glycosylation sites, including Asn370 (close to Asn371), can lead to reduced enzyme activity and albinism. This underscores the enzyme's importance in pigmentation and the consequences of its dysregulation. Understanding these mechanisms is essential for developing treatments for pigmentation disorders and provides insights into the enzymatic control of melanin production (Branza-Nichita et al., 2000).

Influence on MHC Class I-Restricted Epitope Presentation Research demonstrates that N-glycosylation near the Asn370 site enhances the presentation of a MHC class I-restricted epitope from tyrosinase, crucial for immune recognition. This process involves complex intracellular mechanisms, including retrotranslocation and deglycosylation, highlighting the sophisticated interplay between protein modification and immune surveillance. Such insights are valuable for designing immune-based interventions against melanoma (Ostankovitch et al., 2009).

properties

sequence

YMNGTMSQV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

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